An In-depth Technical Guide to the Chemical Properties of 2,3-Difluoro-6-methoxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 2,3-Difluoro-6-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3-Difluoro-6-methoxybenzaldehyde (CAS No: 187543-87-9). The information compiled herein is intended to support research, synthesis, and drug development activities by providing key data points, experimental methodologies, and safety information in a structured and accessible format.
Core Chemical and Physical Properties
2,3-Difluoro-6-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis.[1] Its physical state is typically a white to light yellow or light orange powder or crystal.[2] The compound is noted to be air-sensitive.[3][4]
Data Summary Table
The following table summarizes the key quantitative physical and chemical properties of 2,3-Difluoro-6-methoxybenzaldehyde.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₂O₂ | [3][5] |
| Molecular Weight | 172.13 g/mol | [5] |
| Melting Point | 55-57 °C | [2][3][4] |
| Boiling Point | 233.0 °C at 760 mmHg | [2][3] |
| Density | 1.289 g/cm³ | [2][3] |
| Flash Point | 92.1 °C | [3] |
| Vapor Pressure | 0.0571 mmHg at 25 °C | [3] |
| XLogP3 | 1.6 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of 2,3-Difluoro-6-methoxybenzaldehyde.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR data provides insight into the hydrogen environments within the molecule. A typical spectrum recorded in CDCl₃ on a 300 MHz instrument shows the following characteristic peaks:[5][6]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.40 | Singlet (s) | 1H | Aldehyde proton (CHO) |
| 7.37 | Quartet (q) | 1H | Aromatic proton (ArH) |
| 6.71 | Multiplet (m) | 1H | Aromatic proton (ArH) |
| 3.93 | Singlet (s) | 3H | Methoxy protons (OCH₃) |
Note: Further analysis using ¹³C NMR, FT-IR, and Mass Spectrometry would be required for complete structural elucidation and is recommended as part of standard analytical procedure.
Experimental Protocols: Synthesis
The following section details a common and high-yield laboratory procedure for the synthesis of 2,3-Difluoro-6-methoxybenzaldehyde from 3,4-Difluoroanisole.[5][6]
General Synthesis Procedure
Objective: To synthesize 2,3-Difluoro-6-methoxybenzaldehyde via ortho-lithiation and formylation of 3,4-Difluoroanisole.
Materials:
-
3,4-Difluoroanisole (46.8 g, 325 mmol)
-
Lithium diisopropylamide (LDA), 2 M solution in THF/n-heptane (171 mL, 341 mmol)
-
N,N-dimethylformamide (DMF), dry (27.6 mL, 358 mmol)
-
Tetrahydrofuran (THF), dry
-
Acetic acid
-
Diethyl ether
-
Petroleum ether (40-60 °C)
-
Water
-
0.2 N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reaction Setup: A 2 M solution of lithium diisopropylamide in THF/n-heptane is diluted with dry THF (250 mL) under a nitrogen atmosphere and cooled to -75 °C.[5][6]
-
Addition of Starting Material: A solution of 3,4-difluoroanisole in anhydrous THF (100 mL) is added dropwise to the cooled LDA solution, maintaining the temperature at -75 °C. The mixture is stirred for 1 hour.[5][6]
-
Formylation: Dry N,N-dimethylformamide is added slowly to the reaction mixture. Stirring continues for 10 minutes while the temperature is kept at -70 °C.[5][6]
-
Quenching: The reaction is quenched by the addition of acetic acid (30 mL) and water (400 mL), allowing the mixture to warm to 10 °C.[5][6]
-
Extraction: The product is extracted from the aqueous layer using diethyl ether (2 x 300 mL).[5][6]
-
Washing: The combined organic phases are washed sequentially with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).[5][6]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield a red to orange oil, which crystallizes upon standing.[5][6]
-
Purification: The crude product is purified by recrystallization from a mixture of ether and petroleum ether (40-60 °C) to afford the final product.[5][6]
Yield: This protocol has been reported to produce a high yield of up to 95%.[5]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2,3-Difluoro-6-methoxybenzaldehyde.
Safety and Handling
Appropriate safety precautions must be observed when handling 2,3-Difluoro-6-methoxybenzaldehyde.
Hazard Identification
-
Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[4]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37 (Wear suitable gloves).[3][4]
Handling Recommendations
-
Handle under an inert atmosphere (e.g., nitrogen or argon) as the compound is air-sensitive.[3][4]
-
Use in a well-ventilated area or in a fume hood.
-
Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid ingestion and inhalation.[7]
Storage
References
- 1. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE | 187543-87-9 [amp.chemicalbook.com]
- 2. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE CAS 187543-87-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. lookchem.com [lookchem.com]
- 4. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE | 187543-87-9 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
